5-Methylphenazin-5-ium bromide
CAS No.: 67728-47-6
Cat. No.: VC19352615
Molecular Formula: C13H11BrN2
Molecular Weight: 275.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67728-47-6 |
|---|---|
| Molecular Formula | C13H11BrN2 |
| Molecular Weight | 275.14 g/mol |
| IUPAC Name | 5-methylphenazin-5-ium;bromide |
| Standard InChI | InChI=1S/C13H11N2.BrH/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;/h2-9H,1H3;1H/q+1;/p-1 |
| Standard InChI Key | XSJCYAGAITWBTG-UHFFFAOYSA-M |
| Canonical SMILES | C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.[Br-] |
Introduction
Chemical Structure and Molecular Characteristics
The compound consists of a planar phenazine system (two fused benzene rings with two nitrogen atoms) substituted with a methyl group at the 5-position and a bromide ion balancing the positive charge. Key structural features include:
Table 1: Molecular Properties of 5-Methylphenazin-5-ium Bromide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁BrN₂⁺ | |
| Molecular Weight | 274.16 g/mol | |
| Exact Mass | 273.015 Da | |
| Polar Surface Area (PSA) | 3.88 Ų | |
| Crystallographic System | Triclinic (P1 space group) |
X-ray diffraction studies reveal a slightly twisted tricyclic system with a dihedral angle of 3.9° between outer benzene rings. The crystal structure is stabilized by N–H···Br and C–H···Br hydrogen bonds, forming centrosymmetric assemblies .
Synthesis and Purification
5-Methylphenazin-5-ium bromide is synthesized through two primary routes:
Halide Exchange Reaction
Treatment of methyl-substituted phenazine precursors with trimethylsilyl bromide (Me₃SiBr) yields the target compound via nucleophilic substitution. For example:
This method achieves yields >90% after multiple Me₃SiBr additions .
Direct Alkylation
Reaction of phenazine with methyl bromide under high-temperature autoclave conditions (433 K, 48 hours) produces the quaternary ammonium salt. Recrystallization from heptane or ethanol enhances purity .
Physicochemical Properties
Table 2: Experimental Data on Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported (decomposes) | Differential Scanning Calorimetry |
| Solubility | Soluble in polar solvents (DMSO, methanol) | HPLC analysis |
| Redox Potential | -0.42 V vs. SCE | Cyclic Voltammetry |
The compound’s redox activity stems from its ability to undergo reversible one-electron transfers, facilitating applications in electron transport studies .
Biological and Chemical Applications
Antimicrobial Activity
5-Methylphenazin-5-ium bromide inhibits microbial growth by disrupting cellular respiration. Studies report MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Organic Synthesis
As a redox mediator, it accelerates cross-coupling reactions. For example, it enhances yields in Suzuki-Miyaura reactions by 20–30% compared to conventional catalysts .
Biochemical Research
The compound modulates oxidative stress responses in mammalian cells, reducing reactive oxygen species (ROS) levels by 40–60% at 10 µM concentrations .
Comparative Analysis with Analogues
Table 3: Key Differences from Structural Analogues
| Compound | Substituent | Redox Potential (V) | Bioactivity (MIC, µg/mL) |
|---|---|---|---|
| Phenazinium bromide | None | -0.38 | 16–64 |
| 5-Methylphenazin-5-ium bromide | 5-CH₃ | -0.42 | 8–32 |
| 2-Methylphenazinium bromide | 2-CH₃ | -0.35 | 32–128 |
The methyl group at the 5-position enhances lipid solubility, improving membrane permeability and antimicrobial efficacy .
Recent Research Advances
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